1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOXAMIDE
Overview
Description
1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
The synthesis of 1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOXAMIDE involves several steps, starting from readily available starting materials. One common synthetic route includes the use of isoquinoline derivatives and sulfonyl chlorides. The reaction typically involves a [3+2] cycloaddition reaction, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure high yields and purity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to improve efficiency and reduce costs.
Chemical Reactions Analysis
1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles such as amines or thiols. This reaction often requires the use of strong bases and elevated temperatures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of immune responses. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOXAMIDE can be compared to other similar compounds, such as:
Pyrrolo[2,1-a]isoquinoline derivatives: These compounds share a similar core structure but differ in their substituents
Sulfonyl-containing compounds: These compounds contain sulfonyl groups and are known for their reactivity and versatility in chemical synthesis. They are used in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the pyrrolo[2,1-a]isoquinoline core with sulfonyl groups, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-3-11-27(23,24)17-15-14-8-6-5-7-13(14)9-10-21(15)16(19(20)22)18(17)28(25,26)12-4-2/h5-10H,3-4,11-12H2,1-2H3,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQNAGPQPSKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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